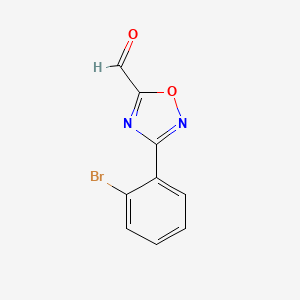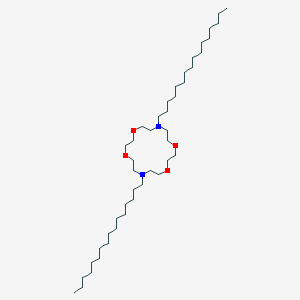
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound belonging to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with hexadecyl bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mechanism of Action
The mechanism of action of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves the formation of stable complexes with metal ions. The ether oxygen atoms and nitrogen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation. This coordination is crucial for its applications in ion transport and metal extraction.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A simpler crown ether without the hexadecyl groups.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups instead of hexadecyl groups.
Uniqueness
7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its long alkyl chains, which enhance its solubility in non-polar solvents and improve its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring the transport of metal ions in non-polar media.
Properties
Molecular Formula |
C44H90N2O4 |
|---|---|
Molecular Weight |
711.2 g/mol |
IUPAC Name |
7,16-dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C44H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-45-33-37-47-41-43-49-39-35-46(36-40-50-44-42-48-38-34-45)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
NSPIJRABMHXEIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


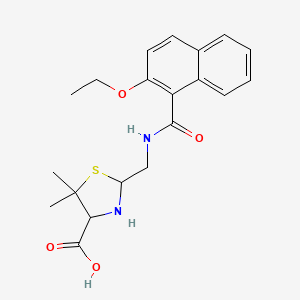

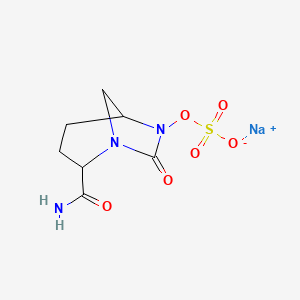
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
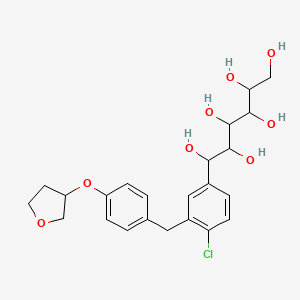


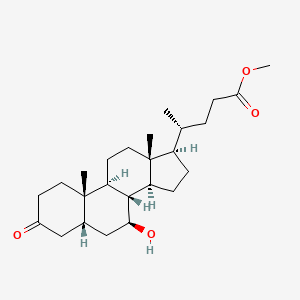
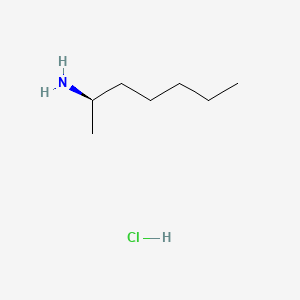
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
